![molecular formula C13H13IN2O3S B4190579 3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide](/img/structure/B4190579.png)
3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide
Übersicht
Beschreibung
3-iodo-4-methoxy-N-(4-pyridinylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known by its chemical name, TAK-659, and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). In recent years, TAK-659 has gained significant attention due to its potential as a therapeutic agent for the treatment of various types of cancers and autoimmune diseases.
Wirkmechanismus
TAK-659 exerts its pharmacological effects by inhibiting the activity of BTK. BTK is a key enzyme that plays a crucial role in the regulation of immune cell function. Inhibition of BTK activity leads to the suppression of B-cell receptor signaling, which in turn leads to the suppression of immune cell proliferation and activation.
Biochemical and Physiological Effects:
TAK-659 has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the proliferation and activation of immune cells, which makes it a potential therapeutic agent for the treatment of autoimmune diseases. TAK-659 has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential therapeutic agent for the treatment of various types of cancers.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages as a potential therapeutic agent. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has also been found to have a favorable safety profile in animal studies.
However, there are several limitations associated with the use of TAK-659 in lab experiments. The compound is highly potent and requires careful handling to avoid contamination. In addition, the synthesis of TAK-659 is a complex process that requires specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for the research and development of TAK-659. One potential direction is the further exploration of the compound's potential as a therapeutic agent for the treatment of autoimmune diseases. Another potential direction is the investigation of the compound's potential as a therapeutic agent for the treatment of various types of cancers. Additionally, the development of more efficient and cost-effective synthesis methods for TAK-659 could also be a potential future direction for research.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various types of cancers and autoimmune diseases. The compound has been found to inhibit the activity of BTK, which is a key enzyme involved in the regulation of immune cell function.
Eigenschaften
IUPAC Name |
3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-13-3-2-11(8-12(13)14)20(17,18)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUTXTIDMCWFRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-iodo-4-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.